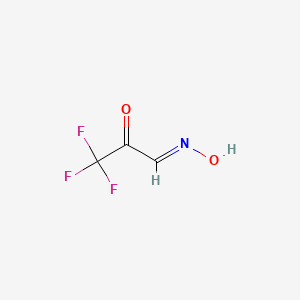

(E)-3,3,3-trifluoro-2-oxopropanal oxime

Beschreibung

(E)-3,3,3-Trifluoro-2-oxopropanal oxime (CAS 83927-25-7) is a fluorinated oxime derivative with the molecular formula C₄H₃NOF₆ and a molecular weight of 195.063 g/mol . Its structure features a trifluoromethyl group adjacent to the oxime moiety (C=N-OH), which confers unique electronic and steric properties. The (E)-isomer configuration is critical for its physicochemical behavior, as evidenced by solubility differences observed in other oxime isomers (e.g., clarithromycin oximes) . This compound is of interest in medicinal chemistry and materials science due to fluorine’s ability to enhance metabolic stability and modulate lipophilicity.

Eigenschaften

Molekularformel |

C3H2F3NO2 |

|---|---|

Molekulargewicht |

141.05 g/mol |

IUPAC-Name |

(3E)-1,1,1-trifluoro-3-hydroxyiminopropan-2-one |

InChI |

InChI=1S/C3H2F3NO2/c4-3(5,6)2(8)1-7-9/h1,9H/b7-1+ |

InChI-Schlüssel |

IOCQOIWCFAEMMW-LREOWRDNSA-N |

Isomerische SMILES |

C(=N/O)\C(=O)C(F)(F)F |

Kanonische SMILES |

C(=NO)C(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,3,3-trifluoro-2-oxopropanal oxime typically involves the reaction of 3,3,3-trifluoro-2-oxopropanal with hydroxylamine. The reaction is carried out under mild conditions, often in an aqueous medium, and is catalyzed by aniline or phenylenediamine derivatives . The reaction proceeds via the formation of an intermediate imine, which subsequently undergoes hydrolysis to form the oxime.

Industrial Production Methods

Industrial production methods for (E)-3,3,3-trifluoro-2-oxopropanal oxime are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as aniline derivatives helps to accelerate the reaction and improve yield .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3,3,3-trifluoro-2-oxopropanal oxime undergoes several types of chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso compounds.

Reduction: The oxime can be reduced to form amines.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.

Major Products Formed

Oxidation: Nitroso compounds.

Reduction: Amines.

Substitution: Substituted oxime derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-3,3,3-trifluoro-2-oxopropanal oxime has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (E)-3,3,3-trifluoro-2-oxopropanal oxime involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft . This action is crucial in the treatment of conditions such as myasthenia gravis and certain types of poisoning.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

Key Observations :

- Halogen Effects : The trifluoromethyl group in the target compound enhances electronegativity and steric bulk compared to chlorine in phosgene oxime or dichlorophenyl derivatives. This reduces reactivity in nucleophilic substitutions but improves thermal stability .

- Aromatic vs. Aliphatic Substituents : Compounds with aromatic rings (e.g., phenyl, furyl) exhibit higher lipophilicity, impacting membrane permeability in biological systems .

- Isomerism : The (E)-configuration in the target compound contrasts with (Z)-isomers, which often show lower solubility (e.g., clarithromycin oxime: 125 mg/mL vs. <5 mg/mL in DCM for E vs. Z isomers) .

Physicochemical Properties

Insights :

- The trifluoromethyl group likely reduces solubility in polar solvents compared to alkyl-substituted oximes (e.g., 4-methylpentan-2-one oxime) but enhances stability in hydrophobic environments .

- Toxicity data for the target compound are scarce, whereas simpler oximes like 4-methylpentan-2-one oxime are classified as irritants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.